molecular formula C11H17Cl3O2 B8610480 Ethyl 6,6,6-trichloro-2,3,3-trimethylhex-4-enoate CAS No. 60310-92-1

Ethyl 6,6,6-trichloro-2,3,3-trimethylhex-4-enoate

Cat. No. B8610480
M. Wt: 287.6 g/mol
InChI Key: XFIUHPVIZFWOIS-UHFFFAOYSA-N
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Patent
US04999451

Procedure details

A solution of 737 mg of ethyl 4-bromo-6,6,6-trichloro-2,3,3-trimethylhexanoate in 20 ml of anhydrous tetrahydrofuran was cooled to 0°. To the cold solution was added 163 mg of sodium ethoxide and the mixture was stirred for 5 hours. The cooled mixture was poured into cold 1N hydrochloric acid and extracted with diethyl ether. The ether extract was washed successively with water, saturated aqueous sodium bicarbonate and aqueous sodium chloride, then dried over magnesium sulfate. The dried ether extract was distilled to give 430 mg (75% yield) of ethyl 6,6,6-trichloro-2,3,3-trimethyl-4-hexenoate, b.p. 92°-95°/0.2 mm.
Name
ethyl 4-bromo-6,6,6-trichloro-2,3,3-trimethylhexanoate
Quantity
737 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:13][C:14]([Cl:17])([Cl:16])[Cl:15])[C:3]([CH3:12])([CH3:11])[CH:4]([CH3:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[O-]CC.[Na+].Cl>O1CCCC1>[Cl:15][C:14]([Cl:16])([Cl:17])[CH:13]=[CH:2][C:3]([CH3:12])([CH3:11])[CH:4]([CH3:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
ethyl 4-bromo-6,6,6-trichloro-2,3,3-trimethylhexanoate
Quantity
737 mg
Type
reactant
Smiles
BrC(C(C(C(=O)OCC)C)(C)C)CC(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
163 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed successively with water, saturated aqueous sodium bicarbonate and aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried ether extract
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC(C=CC(C(C(=O)OCC)C)(C)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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